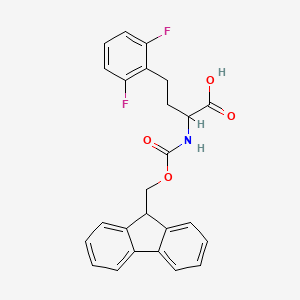

Fmoc-2,6-difluoro-D-homophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2,6-difluoro-D-homofenilalanina es un derivado de aminoácido sintético. Se caracteriza por la presencia de un grupo protector fluorenilmetoxicarbonilo (Fmoc) unido al grupo amino, y dos átomos de flúor sustituidos en las posiciones 2 y 6 del anillo fenilo. Este compuesto se utiliza en la síntesis de péptidos y tiene aplicaciones en varios campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-2,6-difluoro-D-homofenilalanina normalmente implica los siguientes pasos:

Protección del grupo amino: El grupo amino de la D-homofenilalanina se protege utilizando el grupo Fmoc. Esto generalmente se logra haciendo reaccionar el aminoácido con cloruro de Fmoc en presencia de una base como el carbonato de sodio.

Fluoración: El anillo fenilo del aminoácido protegido luego se fluora en las posiciones 2 y 6. Esto se puede hacer utilizando un agente fluorante como el trifluoruro de dietilaminoazufre (DAST) en condiciones controladas.

Métodos de producción industrial

La producción industrial de Fmoc-2,6-difluoro-D-homofenilalanina sigue rutas sintéticas similares pero se amplía para satisfacer las demandas comerciales. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-2,6-difluoro-D-homofenilalanina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Reacciones de desprotección: El grupo Fmoc se puede eliminar utilizando una base como la piperidina, revelando el grupo amino libre para reacciones posteriores.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones generalmente se llevan a cabo en disolventes polares como la dimetilformamida (DMF).

Reacciones de desprotección: La piperidina en DMF se utiliza comúnmente para eliminar el grupo Fmoc.

Productos principales

Reacciones de sustitución: Los productos varían según el nucleófilo utilizado, lo que da como resultado derivados con diferentes grupos funcionales unidos al anillo fenilo.

Reacciones de desprotección: El producto principal es el aminoácido libre, que se puede utilizar posteriormente en la síntesis de péptidos.

Aplicaciones Científicas De Investigación

Fmoc-2,6-difluoro-D-homofenilalanina tiene varias aplicaciones en la investigación científica:

Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas, particularmente en la síntesis de péptidos en fase sólida.

Química medicinal: El compuesto se utiliza en el diseño y síntesis de fármacos e inhibidores basados en péptidos.

Estudios biológicos: Sirve como herramienta para estudiar las interacciones proteína-proteína y los mecanismos enzimáticos.

Aplicaciones industriales: Se utiliza en la producción de péptidos especializados para fines de investigación y terapéuticos.

Mecanismo De Acción

El mecanismo de acción de Fmoc-2,6-difluoro-D-homofenilalanina implica su incorporación a péptidos y proteínas. La presencia de átomos de flúor puede influir en las propiedades electrónicas del compuesto, afectando la estructura y función general de los péptidos sintetizados. El grupo Fmoc sirve como grupo protector durante la síntesis, evitando reacciones no deseadas en el grupo amino.

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-2,5-difluoro-D-homofenilalanina: Similar en estructura pero con átomos de flúor en las posiciones 2 y 5.

Fmoc-2,6-dicloro-D-homofenilalanina: Contiene átomos de cloro en lugar de flúor en las posiciones 2 y 6.

Fmoc-D-homofenilalanina: Carece de las sustituciones de flúor en el anillo fenilo.

Singularidad

Fmoc-2,6-difluoro-D-homofenilalanina es única debido a la posición específica de los átomos de flúor, lo que puede influir significativamente en la reactividad del compuesto y las propiedades de los péptidos sintetizados a partir de él. Esto la convierte en una herramienta valiosa en la síntesis de péptidos y la química medicinal.

Actividad Biológica

Fmoc-2,6-difluoro-D-homophenylalanine is a fluorinated derivative of the amino acid phenylalanine, distinguished by the incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group enhances its stability and alters its electronic properties, making it a valuable building block in peptide synthesis and biological research.

- Molecular Formula : C₁₉H₁₈F₂N₂O₂

- Molecular Weight : Approximately 423.41 g/mol

- Structural Features : The fluorination significantly influences hydrophobicity and reactivity, which are critical for biochemical applications.

Role in Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its unique properties:

- Stability Against Enzymatic Degradation : The incorporation of this modified amino acid into peptides can enhance their resistance to enzymatic breakdown, which is crucial for therapeutic applications.

- Altered Binding Affinities : The fluorination may modify how peptides interact with biological targets, potentially leading to novel therapeutic strategies .

The Fmoc protecting group is removed under basic conditions, allowing for selective reactions at other functional groups. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where it facilitates efficient synthesis workflows without affecting other sensitive functional groups .

Biological Applications

Research has demonstrated several significant biological activities associated with this compound:

- Protein Folding and Stability : Studies indicate that fluorinated amino acids can influence protein folding and stability, impacting protein-protein interactions and self-assembly processes. This can lead to enhanced functionality in biological systems .

- Therapeutic Potential : The unique properties of fluorinated compounds have been explored for their potential in developing new therapeutics, particularly in cancer treatment. For example, modifications using fluorinated amino acids can enhance the efficacy of peptide-based drugs by improving their binding to target proteins involved in disease pathways .

- Immunological Applications : this compound has been incorporated into immunogenic peptides for therapeutic vaccinations, enhancing immune responses against tumor-associated proteins .

Data Table: Comparison of Fluorinated Amino Acids

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Fluorination at positions 2 and 6 | Enhanced stability and altered binding affinities |

| Fmoc-2,4-Dichloro-D-phenylalanine | Chlorination at positions 2 and 4 | Different reactivity patterns |

| Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Different solubility and interaction properties |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Peptide Binding Studies : In a study assessing peptide binding kinetics using flow cytometry, peptides containing this compound exhibited altered binding characteristics compared to non-fluorinated counterparts. This was attributed to changes in hydrophobic interactions due to the presence of fluorine atoms .

- T-cell Activation : Research involving T-cell stimulation showed that peptides incorporating this compound could enhance T-cell responses when presented by antigen-presenting cells (APCs), indicating its potential role in immunotherapy .

Propiedades

Fórmula molecular |

C25H21F2NO4 |

|---|---|

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

Clave InChI |

VUPYYWOPDYUKLO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.